Cas no 2173611-06-6 (3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide)

3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide structure
2173611-06-6 structure
商品名:3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide
CAS番号:2173611-06-6
MF:C14H16N4O
メガワット:256.303042411804
CID:6350808
PubChem ID:132314172

3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • EN300-6703259
    • 2173611-06-6
    • 3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide
    • インチ: 1S/C14H16N4O/c15-8-11(7-10-5-6-13(16)17-9-10)14(19)18-12-3-1-2-4-12/h5-7,9,12H,1-4H2,(H2,16,17)(H,18,19)/b11-7+
    • InChIKey: YMUHTRQMRLGSQF-YRNVUSSQSA-N
    • ほほえんだ: O=C(/C(/C#N)=C/C1C=NC(=CC=1)N)NC1CCCC1

計算された属性

  • せいみつぶんしりょう: 256.13241115g/mol
  • どういたいしつりょう: 256.13241115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 91.8Ų

3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6703259-0.05g
3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide
2173611-06-6 95.0%
0.05g
$246.0 2025-03-13

3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide 関連文献

3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamideに関する追加情報

Introduction to 3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide (CAS No. 2173611-06-6)

3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide (CAS No. 2173611-06-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in medicinal chemistry due to its unique pharmacophoric features and potential biological activities.

The molecular framework of 3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide incorporates several key structural elements that are highly relevant to modern drug design. The presence of an aminopyridine moiety at the 6-position of the pyridine ring suggests potential interactions with biological targets such as enzymes and receptors, which are often modulated by aminopyridine derivatives. Additionally, the cyano group and the cyclopentylprop-2-enamide moiety contribute to the compound's overall physicochemical properties, influencing its solubility, bioavailability, and metabolic stability.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the structural diversity of heterocyclic compounds. The aminopyridine scaffold, in particular, has been extensively studied for its role in various pharmacological applications. Research has demonstrated that aminopyridine derivatives can exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of additional functional groups into this scaffold can further modulate these activities, making it a versatile platform for drug discovery.

The cyclopentylprop-2-enamide moiety in 3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide adds another layer of complexity to the compound's structure. This moiety is known to enhance the binding affinity and selectivity of small molecules towards their targets. The amide bond within this group can form hydrogen bonds with polar residues in protein active sites, while the cyclopentyl ring provides steric hindrance that can optimize interactions with hydrophobic pockets. Such structural features are crucial for designing high-affinity ligands that can effectively modulate biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and pharmacological profiles of complex molecules like 3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide with greater accuracy. These tools have been instrumental in identifying potential lead compounds for further optimization through structure-based drug design approaches. By leveraging these technologies, scientists can accelerate the discovery process and identify novel therapeutic candidates more efficiently.

The cyano group in the compound's structure also plays a significant role in its overall pharmacological properties. Cyano-substituted compounds are known to exhibit diverse biological activities due to their ability to interact with various biological targets through multiple mechanisms. For instance, the cyano group can participate in hydrogen bonding or form coordination bonds with metal ions, which are often involved in enzymatic reactions. This versatility makes cyano-substituted compounds valuable scaffolds for developing drugs with broad therapeutic applications.

In conclusion, 3-(6-aminopyridin-3-yl)-2-cyano-N-cyclopentylprop-2-enamide represents a promising candidate for further exploration in pharmaceutical research. Its unique molecular structure, incorporating key pharmacophoric elements such as the aminopyridine scaffold and the cyclopentylprop-2-enamide moiety, positions it as a versatile platform for developing novel therapeutic agents. The compound's potential biological activities and favorable physicochemical properties make it an attractive target for further investigation using both experimental and computational approaches.

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